molecular formula C13H12ClNO2 B6368387 MFCD18312420 CAS No. 1261939-86-9

MFCD18312420

Cat. No.: B6368387
CAS No.: 1261939-86-9
M. Wt: 249.69 g/mol
InChI Key: RFROYMANNLDHMF-UHFFFAOYSA-N
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Description

MFCD18312420 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and organic synthesis research. Compounds with similar MDL identifiers, such as MFCD13195646 (CAS 1046861-20-4) and MFCD28167899 (CAS 1022150-11-3), exhibit distinct properties in solubility, synthetic routes, and bioactivity, which may provide indirect insights into this compound’s characteristics .

Properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-17-9-5-6-10(12(14)8-9)11-4-3-7-15-13(11)16/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFROYMANNLDHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=CNC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683120
Record name 3-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-86-9
Record name 3-(2-Chloro-4-ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312420” involves a series of chemical reactions under controlled conditions. The primary synthetic route includes the reaction of precursor molecules in the presence of specific catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced chemical engineering techniques. Large-scale reactors and continuous flow systems are employed to maintain consistent production rates. The industrial process also incorporates purification steps, such as crystallization and distillation, to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions: “MFCD18312420” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions tailored to the compound’s reactivity.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Often employs halogenating agents or nucleophiles in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

“MFCD18312420” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which “MFCD18312420” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes. The compound’s mechanism of action is studied using various biochemical and biophysical techniques to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Parameter MFCD13195646 (CAS 1046861-20-4) MFCD28167899 (CAS 1022150-11-3) Inferred Trends for MFCD18312420
Molecular Formula C₆H₅BBrClO₂ C₂₇H₃₀N₆O₃ Likely smaller aromatic or boronic acid derivatives.
Molecular Weight 235.27 g/mol 486.57 g/mol Intermediate molecular weight (200–500 g/mol).
Log Po/w (XLOGP3) 2.15 Not reported Moderate lipophilicity.
Solubility (ESOL) 0.24 mg/mL Not reported Low to moderate aqueous solubility.
Bioavailability Score 0.55 Not reported Suboptimal for oral administration.
Synthetic Accessibility 2.07 Not reported Moderately complex synthesis.

Key Observations :

  • Boronic acid derivatives (e.g., MFCD13195646) exhibit higher GI absorption and BBB permeability, making them suitable for CNS-targeting drug candidates .
  • Larger heterocyclic compounds (e.g., MFCD28167899) may face challenges in solubility and synthetic scalability due to their complex structures .

Implications :

  • Boronic acids (MFCD13195646) show low off-target interactions, ideal for lead optimization.
  • Larger molecules (MFCD28167899) may require extensive toxicity screening due to hazardous classifications .

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